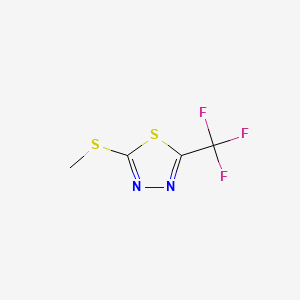

2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole

描述

Systematic Nomenclature and Molecular Identification

The research significance of this compound extends far beyond its individual chemical properties to encompass its fundamental role as a platform for understanding structure-activity relationships in thiadiazole chemistry. Contemporary research has positioned this compound as a crucial reference point for evaluating how specific substituent patterns influence biological activity, synthetic accessibility, and physicochemical properties within the thiadiazole class. The compound's dual functionality, combining the methylthio group's nucleophilic character with the trifluoromethyl group's electron-withdrawing properties, creates a unique electronic environment that has proven valuable for mechanistic studies.

Modern synthetic chemistry research has extensively utilized this compound as a starting material for accessing more complex molecular architectures through targeted chemical transformations. The methylthio substituent serves as a particularly versatile functional handle, readily undergoing oxidation to the corresponding sulfoxide and sulfone derivatives while maintaining the integrity of the heterocyclic core. These transformation studies have contributed significantly to the understanding of sulfur chemistry in heterocyclic contexts and have provided valuable insights into reaction mechanism and selectivity patterns.

The compound's role in drug discovery research has been particularly prominent in recent years, with multiple research groups investigating its potential as a pharmacophore for various therapeutic applications. Structure-activity relationship studies have demonstrated that the specific substitution pattern present in this compound confers favorable pharmacokinetic properties, including enhanced metabolic stability and improved membrane permeability compared to related compounds lacking the trifluoromethyl group. These findings have established the compound as a valuable lead structure for further medicinal chemistry optimization.

Table 2: Research Applications of this compound

Contemporary research initiatives have increasingly focused on the compound's potential for addressing emerging therapeutic challenges, particularly in the areas of antimicrobial resistance and cancer chemotherapy. The unique structural features of this compound have made it an attractive target for fragment-based drug discovery approaches, where small molecular scaffolds are systematically elaborated to achieve desired biological activities. These research programs have generated extensive structure-activity data that continue to inform rational drug design strategies.

The compound's significance in academic research extends to its use as a model system for understanding fundamental chemical principles, particularly in the areas of heterocyclic reactivity and substituent effects on molecular properties. Computational chemistry studies have utilized this compound as a benchmark for validating theoretical methods and predicting the behavior of related compounds. These theoretical investigations have provided valuable insights into the electronic structure and reactivity patterns that govern thiadiazole chemistry.

属性

IUPAC Name |

2-methylsulfanyl-5-(trifluoromethyl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2S2/c1-10-3-9-8-2(11-3)4(5,6)7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULROOIOMHZXHRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067694 | |

| Record name | 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

32539-16-5 | |

| Record name | 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32539-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032539165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction of Methyldithiocarbazinate with Trifluoroacetic Acid

- Reactants : Methyldithiocarbazinate (MDTC) and trifluoroacetic acid (TFA).

- Reaction Conditions :

- Temperature range: 30°C to 150°C (preferably 30°C to 140°C).

- Reaction time: 1 to 5 hours (optimal at 80°C to 130°C).

- Solvent: Trifluoroacetic acid itself or an aprotic aromatic solvent such as toluene (preferred), xylene, cumene, or mesitylene.

- Molar ratio: TFA is used in molar excess relative to MDTC, typically from 1.1:1 up to 5:1; most preferably 1.25:1 to 2:1.

- Catalyst: Optionally, p-toluene sulfonic acid (about 2 g per mole of MDTC) can be used to enhance reaction efficiency.

- Water Content : The process tolerates MDTC containing up to 10% water by weight and total water in the reaction mixture up to about 30 g per 0.5 moles MDTC without yield loss.

Mechanism and By-Products

- The reaction produces a mixture containing the desired 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA) and a by-product, 2,5-bis(methylthio)-1,3,4-thiadiazole.

- The by-product is selectively removed by acidification of the organic phase with a concentrated inorganic acid (preferably sulfuric acid at 55%-95%, optimally ~70% concentration).

- Acidification results in phase separation: the by-product forms a quaternary ammonium salt soluble in the aqueous phase, allowing separation from TDA in the organic phase.

Removal of Water and Excess TFA

- Water and excess trifluoroacetic acid are removed by distillation, facilitating the isolation of pure TDA.

- The process allows recycling of reagents, improving cost-effectiveness and environmental impact.

Detailed Reaction Parameters and Their Effects

| Parameter | Range/Value | Effect on Process |

|---|---|---|

| Temperature | 30°C – 150°C (optimal 80–130°C) | Higher temperatures increase reaction rate but may affect selectivity. |

| TFA:MDTC Molar Ratio | 1.1:1 to 5:1 (optimal 1.25:1 to 2:1) | Excess TFA improves yield of TDA. |

| Solvent | TFA or aprotic aromatic solvents (toluene preferred) | Solvent choice affects solubility and reaction kinetics. |

| Catalyst | p-Toluene sulfonic acid (~2 g/mol MDTC) | Enhances reaction efficiency. |

| Water Content in MDTC | Up to 10 wt% tolerated | Reduces industrial hygiene hazards; no yield loss up to 10%. |

| Water in Reaction Mixture | ≤30 g per 0.5 moles MDTC | No deleterious effect on yield; higher amounts reduce yield. |

| Acidification Agent | Sulfuric acid (55%-95%, ~70% preferred) | Selective removal of bis by-product via phase separation. |

| Acidification Temperature | 10°C – 60°C (optimal 20°C – 40°C) | Controls phase separation efficiency. |

Advantages of the Current Method

- Safety : Use of wet MDTC reduces dust and toxicity hazards compared to dry MDTC.

- Yield : Molar excess of TFA and optimized temperature ranges significantly increase TDA yield.

- Purity : Selective acidification and phase separation effectively remove bis by-product impurities.

- Scalability : Avoids expensive and hazardous reagents like phosphorus trichloride and anhydrides, facilitating commercial-scale production.

- Environmental Impact : Reduced use of phosphorus compounds minimizes phosphate waste; recycling of reagents reduces chemical waste.

Summary Table of Preparation Steps

| Step No. | Description | Conditions/Notes |

|---|---|---|

| 1 | React MDTC with molar excess TFA in solvent | Toluene preferred; 30–150°C; 1–5 h |

| 2 | Optional addition of p-toluene sulfonic acid catalyst | ~2 g per mole MDTC |

| 3 | Remove water and excess TFA by distillation | To isolate crude TDA mixture |

| 4 | Acidify organic phase with concentrated sulfuric acid | 55%-95% H2SO4; 20–40°C; selective quaternization of bis by-product |

| 5 | Separate aqueous and organic phases | Aqueous phase contains bis by-product salt; organic phase contains purified TDA |

| 6 | Recover and purify this compound | Further purification if necessary |

化学反应分析

Types of Reactions

2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Agricultural Applications

Fungicidal and Insecticidal Properties

TDA derivatives have been extensively studied for their fungicidal and insecticidal properties. Research indicates that compounds within the thiadiazole family exhibit effective activity against a range of pests, including fungi, bacteria, and arthropods.

- Case Study: Insecticidal Activity

Table 1: Summary of Agricultural Efficacy

| Compound | Activity Type | Target Organism | Efficacy |

|---|---|---|---|

| TDA Derivative A | Fungicidal | Fungal Pathogen X | High |

| TDA Derivative B | Insecticidal | Soil Insect Y | Moderate |

| TDA Derivative C | Bactericidal | Bacterial Strain Z | High |

Medicinal Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including TDA. Various modifications of the thiadiazole structure have shown promising results in inhibiting cancer cell viability across multiple cancer types.

- Case Study: Anticancer Activity

- A review of thiadiazole derivatives indicated that certain compounds demonstrated decreased viability in human leukemia, non-small cell lung cancer, and ovarian cancer cells. For instance, bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) significantly reduced lymphoma xenograft growth .

Table 2: Summary of Anticancer Efficacy

| Compound | Cancer Type | Mechanism of Action | Efficacy |

|---|---|---|---|

| BPTES | Lymphoma | HDAC Inhibition | High |

| Thiadiazole Derivative D | Colon Cancer | Apoptosis Induction | Moderate |

| Thiadiazole Derivative E | Breast Cancer | Cell Cycle Arrest | High |

Synthetic Applications

Building Block in Organic Synthesis

TDA serves as a crucial building block in the synthesis of various organic compounds. Its ability to undergo oxidation reactions allows for the production of sulfoxides and sulfones, which are valuable intermediates in organic chemistry.

- Process Overview

Table 3: Synthetic Pathways Involving TDA

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | TDA + H₂O₂ + Boric Acid | Sulfone Derivatives |

| Substitution | TDA + Alkyl Halide | Alkylated Thiadiazoles |

| Reduction | TDA + Reducing Agent | Thioether Derivatives |

作用机制

The mechanism of action of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. The methylthio group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs in the 1,3,4-Thiadiazole Family

TDA-MeS belongs to a broader class of 1,3,4-thiadiazoles, which are structurally related to oxadiazoles (e.g., 1,3,4-oxadiazoles). Key differences lie in the heteroatom composition (sulfur vs. oxygen), influencing electronic properties and reactivity.

Key Observations:

- Trifluoromethyl (-CF₃) Role : The -CF₃ group in TDA-MeS and its analogs (e.g., compound 25) enhances lipophilicity and metabolic stability, critical for bioactivity .

- Methylthio (-SMe) vs.

Physical and Chemical Properties

Key Observations:

生物活性

2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and antifungal activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C4H3F3N2S2

- CAS Number : 65439-30-7

This structure consists of a thiadiazole ring with methylthio and trifluoromethyl substituents, which contribute to its biological activity.

Anticancer Activity

Research has shown that derivatives of 1,3,4-thiadiazoles exhibit promising anticancer properties. In particular, studies have evaluated the cytotoxic effects of this compound against various cancer cell lines.

Case Studies and Findings

-

Cytotoxicity Against Cancer Cell Lines :

- The compound demonstrated significant inhibitory effects on human colon cancer (HCT116) and lung cancer (H460) cell lines with IC50 values of 3.29 μg/mL and 10 μg/mL respectively .

- Other derivatives have shown IC50 values ranging from 0.28 to 10 μg/mL against breast cancer (MCF-7) and prostate cancer (PC3) cell lines .

- Mechanism of Action :

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against various bacterial and fungal strains.

Antibacterial and Antifungal Effects

- Bacterial Activity :

- Fungal Activity :

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。